Cas no 1360461-76-2 (Dimethyl 2-ethynylterephthalate)
Dimethyl 2-ethynylterephthalate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl 2-ethynylterephthalic acid
- Dimethyl 2-ethynylterephthalate
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- MDL: MFCD31697656
- Inchi: 1S/C12H10O4/c1-4-8-7-9(11(13)15-2)5-6-10(8)12(14)16-3/h1,5-7H,2-3H3
- InChI Key: OIENFTPOPLLIRK-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(C(=O)OC)=CC=1C#C)=O
Computed Properties
- Exact Mass: 218.057909g/mol
- Monoisotopic Mass: 218.057909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 218.2g/mol
- XLogP3: 1.9
- Topological Polar Surface Area: 52.6
Dimethyl 2-ethynylterephthalate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856732-1g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 98% | 1g |
¥1,799.00 | 2022-01-10 | |
| eNovation Chemicals LLC | D625783-5g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 97% | 5g |
$960 | 2024-05-23 | |
| A2B Chem LLC | AI66233-1g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 97% | 1g |
$845.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D625783-5g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 97% | 5g |
$960 | 2025-02-25 | |
| eNovation Chemicals LLC | D625783-1g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 97% | 1g |
$263 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181476-1g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 98% | 1g |
¥2021.00 | 2023-11-21 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ZJF01078-5g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 98% | 5g |
¥2560 | 2023-11-08 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ZJF01078-1g |
Dimethyl 2-ethynylterephthalate |
1360461-76-2 | 98% | 1g |
¥1200 | 2023-11-08 |
Dimethyl 2-ethynylterephthalate Suppliers
Dimethyl 2-ethynylterephthalate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Dimethyl 2-ethynylterephthalate
Dimethyl 2-ethynylterephthalate (CAS No. 1360461-76-2): An Overview of a Versatile Compound in Modern Chemistry
Dimethyl 2-ethynylterephthalate (CAS No. 1360461-76-2) is a compound that has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, and recent advancements in its use in various scientific and industrial contexts.
The chemical structure of Dimethyl 2-ethynylterephthalate is characterized by a benzene ring with two methoxy groups attached at the ortho positions and an ethynyl group at the para position. This unique arrangement imparts the compound with a combination of aromatic and alkyne functionalities, making it a valuable building block in synthetic chemistry. The presence of the ethynyl group, in particular, offers opportunities for further functionalization through various chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions.
One of the primary methods for synthesizing Dimethyl 2-ethynylterephthalate involves the reaction of dimethyl terephthalate with an ethynylating agent, such as trimethylsilylacetylene (TMSA), followed by deprotection to yield the desired product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production. Recent studies have also explored alternative synthetic pathways, such as the use of transition-metal catalysts to improve reaction efficiency and reduce byproduct formation.
In the realm of materials science, Dimethyl 2-ethynylterephthalate has shown promise as a precursor for the synthesis of functional polymers and conjugated materials. The ethynyl group can be polymerized to form polyynes or incorporated into copolymers with other monomers to create materials with tailored properties. These materials have potential applications in areas such as electronics, optics, and energy storage. For example, conjugated polymers derived from Dimethyl 2-ethynylterephthalate have been investigated for their use in organic photovoltaic devices due to their ability to absorb light across a broad spectrum.
Beyond materials science, Dimethyl 2-ethynylterephthalate has also found applications in medicinal chemistry. The compound's versatile functional groups make it an attractive starting material for the synthesis of bioactive molecules. Recent research has focused on using Dimethyl 2-ethynylterephthalate as a scaffold for the development of novel drugs targeting various diseases. For instance, derivatives of this compound have been explored for their anti-inflammatory and anticancer properties. Studies have shown that certain derivatives exhibit potent activity against specific cancer cell lines, suggesting their potential as lead compounds for further drug development.
The environmental impact of chemical compounds is an increasingly important consideration in modern chemistry. Research on Dimethyl 2-ethynylterephthalate has also addressed its environmental fate and toxicity. Studies have indicated that the compound is relatively stable under ambient conditions but can be degraded through various environmental processes, such as photolysis and biodegradation. Toxicity assessments have shown that it is generally non-toxic at low concentrations but may pose risks at higher levels. Therefore, proper handling and disposal practices are recommended to minimize any potential environmental impact.
In conclusion, Dimethyl 2-ethynylterephthalate (CAS No. 1360461-76-2) is a versatile compound with a wide range of applications in organic chemistry, materials science, and medicinal chemistry. Its unique chemical structure provides opportunities for further functionalization and development into advanced materials and bioactive molecules. Ongoing research continues to explore new synthetic methods and applications, ensuring that this compound remains a valuable tool in the chemist's arsenal.
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